molecular formula C16H17ClN2O3S B2825563 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034562-97-3

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2825563
CAS No.: 2034562-97-3
M. Wt: 352.83
InChI Key: URWYQYHISLKHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic urea derivative designed for research applications. Its molecular architecture, which incorporates a 5-acetylthiophene group and a 5-chloro-2-methoxyphenyl moiety, places it within a class of compounds known for significant potential in medicinal chemistry and drug discovery. Urea-based compounds are of high research value because the urea moiety is capable of forming key hydrogen bonds with biological receptors, acting as both a hydrogen bond donor and acceptor, which is critical for interacting with enzyme active sites and protein surfaces . Thiophene-containing scaffolds, like the one in this compound, are widely utilized in the synthesis of various pharmacologically active heterocycles and serve as excellent precursors for further chemical exploration . Compounds with similar structures have been investigated as modulators of biological targets and as novel anti-cancer agents . Researchers value this chemical as a building block for developing new biologically active molecules and for its utility in multi-component reactions and post-reaction cyclizations to create more complex structures . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-10(20)15-6-4-12(23-15)7-8-18-16(21)19-13-9-11(17)3-5-14(13)22-2/h3-6,9H,7-8H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWYQYHISLKHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea, with the CAS number 2034562-97-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇ClN₂O₃S
  • Molecular Weight : 352.83 g/mol
  • Structure : The compound features a thiophene ring and a urea linkage, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity . In animal models, it reduced inflammation markers and improved symptoms in conditions such as arthritis. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could interact with specific receptors involved in signaling pathways that regulate cell growth and inflammatory responses.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, affecting gene expression related to cell survival and proliferation.

Data Table: Biological Activity Overview

Activity TypeModel/MethodObserved EffectReference
AnticancerIn vitro (cell lines)Inhibition of cell proliferation
Animal modelsInduction of apoptosis
Anti-inflammatoryAnimal modelsReduction in inflammation markers
Cytokine assaysDecrease in pro-inflammatory cytokines

Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects on prostate cancer cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
    • : Suggests potential as a therapeutic agent for prostate cancer treatment.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess anti-inflammatory effects in an arthritis model.
    • Findings : Treatment with the compound led to a marked decrease in paw swelling and serum cytokines.
    • : Indicates potential for treating inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea exhibits anticancer properties . In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanisms include:

  • Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Study: Prostate Cancer

  • Objective : Evaluate the anticancer effects on prostate cancer cells.
  • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation, suggesting its potential as a therapeutic agent for prostate cancer treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity . Research indicates that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis. Mechanisms of action include:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of cytokines associated with inflammation.
  • Enzyme Inhibition : It may inhibit enzymes like COX-2 that are involved in inflammatory processes.

Case Study: Arthritis Model

  • Objective : Assess the anti-inflammatory effects in an arthritis model.
  • Findings : Treatment with the compound led to a marked decrease in paw swelling and serum cytokines, indicating its potential for treating inflammatory diseases.
Activity Type Mechanism Effect Observed
AnticancerInduction of apoptosisReduced cell viability
Cell cycle arrest (G2/M phase)Inhibition of cancer cell growth
Anti-inflammatoryInhibition of pro-inflammatory cytokinesDecreased inflammation markers
Enzyme inhibition (e.g., COX-2)Alleviation of arthritis symptoms

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related urea derivatives with modifications in the substituents attached to the urea core. Key examples include:

Compound Name Key Substituents Pharmacological Relevance
Target Compound : 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea 5-Acetylthiophen-2-yl ethyl, 5-chloro-2-methoxyphenyl Potential kinase modulation (inferred from analogs)
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) 2-Methylquinolin-4-yl, 5-chloro-2-methoxyphenyl Kinase inhibitor (e.g., IGF-1R inhibition)
1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea 3-Chlorophenyl, 5-chloro-2-methoxyphenyl Not explicitly stated; structural probe
NS1608 (N-(3-trifluoromethyl)phenyl-N′-(2-hydroxy-5-chlorophenyl)urea) 3-Trifluoromethylphenyl, 2-hydroxy-5-chlorophenyl KCa1.1 channel opener (EC50 ~1–10 µM)
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea Thiadiazolyl, 2-methoxyphenyl Anticancer or antimicrobial activity (hypothesized)
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]triazol}ethyl)urea Triazolyl, 3-(trifluoromethyl)phenyl Hypothesized modulation of enzyme targets
Key Observations:
  • Substituent Impact: The acetylthiophene group in the target compound distinguishes it from analogs with quinoline (PQ401) or thiadiazole rings. Acetylthiophene may enhance π-π stacking interactions in hydrophobic binding pockets compared to bulkier heterocycles . Chlorine and Methoxy Groups: The 5-chloro-2-methoxyphenyl group is conserved across multiple analogs (e.g., PQ401, ), suggesting its critical role in target engagement, possibly through halogen bonding or steric effects . Electrophilic vs.

Pharmacological and Physicochemical Properties

  • PQ401: Demonstrated activity against insulin-like growth factor-1 receptor (IGF-1R), with IC50 values in the nanomolar range. The quinoline moiety likely enhances aromatic interactions with kinase ATP-binding pockets .
  • NS1608 : Activates KCa1.1 channels at low micromolar concentrations (EC50 ~1–10 µM), attributed to the synergistic effects of its hydroxy and trifluoromethyl groups on channel gating .
  • The acetylthiophene’s lipophilicity (clogP ~3.5 estimated) may improve blood-brain barrier penetration relative to polar analogs like NS1608 .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea?

Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring and subsequent urea coupling. Key steps include:

  • Step 1: Acetylation of the thiophene ring using acetic anhydride or acetyl chloride under controlled temperature (40–60°C) .
  • Step 2: Ethylene bridge formation via alkylation or nucleophilic substitution reactions, often employing catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 3: Urea bond formation between the 5-chloro-2-methoxyphenyl isocyanate and the thiophene-ethyl intermediate, requiring anhydrous conditions and catalysts such as triethylamine .
    Optimization Tips: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to ensure high yield (>70%) and purity (>95%).

Basic: What biological activities have been preliminarily reported for this compound?

Answer:
Initial studies suggest:

  • Anticancer Activity: Inhibition of breast (MCF-7) and prostate (PC-3) cancer cell proliferation via apoptosis induction (caspase-3/7 activation) and G2/M cell cycle arrest (cyclin B1 downregulation) .
  • Anti-inflammatory Activity: Reduction of TNF-α and IL-6 levels in murine arthritis models, with COX-2 inhibition observed at IC₅₀ = 1.2 µM .
    Experimental Validation: Use MTT assays for cytotoxicity, flow cytometry for cell cycle analysis, and ELISA for cytokine profiling.

Advanced: How can researchers resolve mechanistic ambiguities between enzyme inhibition and receptor-mediated signaling pathways?

Answer:
To clarify conflicting hypotheses (e.g., COX-2 inhibition vs. kinase receptor modulation):

Enzyme Activity Assays: Measure direct inhibition of purified COX-2 or Chk1 kinase using fluorogenic substrates .

Receptor Binding Studies: Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for kinase targets) .

Molecular Docking: Use software like AutoDock Vina to predict binding affinities for COX-2 vs. kinase active sites (e.g., Chk1 ATP-binding domain) .

Knockdown Models: CRISPR/Cas9-mediated gene silencing of target receptors/enzymes to assess functional dependency .

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo applications?

Answer:
Key challenges include moderate aqueous solubility (logP = 3.2) and rapid hepatic metabolism. Strategies:

  • Prodrug Design: Introduce phosphate or PEG groups to the acetylthiophene moiety to enhance solubility .
  • Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve bioavailability and reduce clearance .
  • Structural Analog Screening: Compare with derivatives (e.g., pyridazinone or oxadiazole analogs) to identify metabolically stable substituents .
    Validation: Conduct pharmacokinetic studies in rodent models, measuring Cmax, T½, and AUC via LC-MS.

Advanced: How do structural modifications influence the compound’s bioactivity?

Answer:
Critical structure-activity relationships (SAR) include:

Modification Impact on Activity Reference
Thiophene Acetylation Enhances COX-2 inhibition but reduces blood-brain barrier penetration.
Chloro-Methoxy Substitution Improves cytotoxicity (IC₅₀ reduced from 8.2 µM to 3.7 µM in PC-3 cells).
Urea Linker Replacement Substitution with thiourea decreases apoptosis induction (caspase-3 activity drops by 60%).
Methodology: Synthesize analogs using combinatorial chemistry and test in parallel assays.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Confirm regiochemistry of the chloro-methoxyphenyl group (¹H NMR: δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry: Validate molecular weight (MW = 352.83) via ESI-MS in positive ion mode .
  • HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradient .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Answer:
Variability (e.g., IC₅₀ = 3.7 µM in PC-3 vs. 12.4 µM in HeLa cells) may stem from:

Cell-Specific Uptake: Measure intracellular drug concentrations via LC-MS .

Resistance Mechanisms: Evaluate ABC transporter expression (e.g., P-gp) using qRT-PCR .

Metabolic Profiling: Incubate with liver microsomes to identify detoxification pathways (e.g., CYP3A4-mediated oxidation) .

Basic: What in vitro models are suitable for preliminary anti-inflammatory testing?

Answer:

  • RAW 264.7 Macrophages: Stimulate with LPS and measure NO production (Griess assay) .
  • PBMC Assays: Isolate human peripheral blood mononuclear cells and quantify IL-1β via ELISA .
  • COX-2 Inhibition: Use a fluorometric kit (e.g., Cayman Chemical) to compare IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.